molecular formula C21H23NO B045708 N-(1-Naphthyl)-1-adamantanecarboxamide CAS No. 121768-37-4

N-(1-Naphthyl)-1-adamantanecarboxamide

Cat. No. B045708
M. Wt: 305.4 g/mol
InChI Key: RJZASJFLYAWUDU-UHFFFAOYSA-N
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Description

Adamantane derivatives are notable for their unique structural features and the versatility they exhibit in chemical reactions, molecular structure stability, and physicochemical properties. "N-(1-Naphthyl)-1-adamantanecarboxamide" falls within this category, embodying significant interest for its synthesis and potential applications due to the combined properties of the adamantane and naphthyl groups.

Synthesis Analysis

The synthesis of adamantane derivatives often involves multi-step chemical reactions, starting from adamantane or its precursors. For example, 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea was synthesized by reacting adamantane-1-carbonyl chloride with ammonium thiocyanate followed by treatment with 1-naphthyl amine, showcasing the adaptability of adamantane chemistry for functionalization with aromatic compounds (Arshad et al., 2021).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of adamantane derivatives, revealing details about their atomic arrangement and electronic environment. The crystal structure analysis of adamantane derivatives indicates significant interactions within the crystal lattice, such as hydrogen bonding and van der Waals forces, contributing to their stability and reactivity patterns (Özer et al., 2009).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, highlighting their reactivity towards nucleophiles, electrophiles, and other reagents. These reactions can modify the adamantane core or its substituents, leading to a wide range of compounds with diverse properties and applications. The synthesis pathways often involve conditions tailored to preserve the adamantane structure while introducing functional groups that impart desired chemical properties (Yamamoto et al., 2013).

Scientific Research Applications

  • Anticancer Properties : A study revealed that a novel adamantane-naphthyl thiourea conjugate shows stability and electron withdrawing nature, potentially offering anticancer properties (Arshad et al., 2021).

  • Mitochondrial Toxicity : Adamantane carboxylic acids have been found to show mitochondrial toxicity similar to oil sands-derived naphthenic acids. This finding is significant for exploring toxic mechanisms (Rundle et al., 2021).

  • Supramolecular Chemistry and Medicinal Applications : Naphthalene diimides, which are structurally related, show potential in supramolecular chemistry, sensors, catalysis, and medicinal applications. However, key obstacles need to be overcome for real-world applications (Kobaisi et al., 2016).

  • Neuroprotective Agents : Fluorescent heterocyclic adamantane amines exhibit potential as multifunctional neuroprotective agents. They inhibit nitric oxide synthase, calcium channels, and exhibit high free radical scavenging potential (Joubert et al., 2011).

  • Visual Humidity Sensor : Naphthalimide-based compounds can form stable two-component gels in certain alcohols, which can be used as a visual relative humidity sensor when water is added (Yu et al., 2017).

  • Energy Transfer in Polyrotaxanes : A study on polyrotaxanes composed of -cyclodextrins bearing naphthyl moieties shows photoenergy transfer from naphthalene units to adamantane groups (Tamura & Ueno, 2000).

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications .

properties

IUPAC Name

N-naphthalen-1-yladamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c23-20(21-11-14-8-15(12-21)10-16(9-14)13-21)22-19-7-3-5-17-4-1-2-6-18(17)19/h1-7,14-16H,8-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZASJFLYAWUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342853
Record name N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Naphthyl)-1-adamantanecarboxamide

CAS RN

121768-37-4
Record name N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Dikusar, NG Kozlov, VI Potkin… - Russian journal of …, 2004 - Springer
Reactions of 1-adamantanecarbonyl chloride with functionally substituted alcohols, phenols, amines, thiols, and ketone oximes gave hitherto unknown 1-adamantanecarboxylic acid …
Number of citations: 7 link.springer.com

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